3-(Methylamino)pyrazine-2-carbonitrile is an organic compound characterized by the molecular formula and a molecular weight of 134.14 g/mol. This compound features a pyrazine ring, which is a six-membered aromatic heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions, and a carbonitrile group attached to the second position of the pyrazine ring. The presence of the methylamino group at the third position enhances its chemical reactivity and biological activity, making it a significant compound in medicinal chemistry and organic synthesis.
As mentioned earlier, 3MAPCN's primary mechanism of action is believed to involve complex formation with cyanide ions. The methylamine group of 3MAPCN acts as a nucleophile, displacing the cyanide ion from its target enzyme (cytochrome c oxidase) and preventing cellular respiration inhibition – the primary cause of cyanide poisoning [, ].
3MAPCN is a synthetic compound being investigated for its potential use as an antidote for cyanide poisoning. Cyanide is a highly toxic substance that disrupts cellular respiration, leading to death. Studies have shown that 3MAPCN can effectively bind to free cyanide ions, forming a complex that can be safely excreted from the body [].
The proposed mechanism of action for 3MAPCN involves the formation of a Schiff base with the cyanide ion. A Schiff base is a type of imine formed by the condensation of a primary amine and a carbonyl group. In this case, the methylamine group of 3MAPCN acts as the primary amine, and the cyanide ion acts as the carbonyl group [].
Currently, the primary treatment for cyanide poisoning is sodium thiosulfate, which converts cyanide to thiocyanate, a less toxic compound. However, sodium thiosulfate has limitations, including slow conversion rate and potential side effects. 3MAPCN offers several potential advantages, including faster reaction kinetics, higher affinity for cyanide, and potentially fewer side effects [].
These reactions highlight its versatility as a building block in synthetic organic chemistry.
Several synthetic routes have been developed for producing 3-(Methylamino)pyrazine-2-carbonitrile:
These methods underscore the compound's utility in synthesizing more complex organic molecules.
The applications of 3-(Methylamino)pyrazine-2-carbonitrile are diverse:
Studies on the interactions of 3-(Methylamino)pyrazine-2-carbonitrile with biological targets have provided insights into its mechanism of action. For instance, it has been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial survival, indicating potential applications in antimicrobial therapies. Further research is required to elucidate its binding affinities and kinetic properties for a comprehensive understanding of its interactions at the molecular level.
3-(Methylamino)pyrazine-2-carbonitrile can be compared with several structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopyrazine-2-carbonitrile | Contains an amino group at position 3 | Lacks the methylamino group but retains some activity |
| 3-(Dimethylamino)pyrazine-2-carbonitrile | Features an additional methyl group on the amino nitrogen | May exhibit altered chemical and biological properties |
| 3-(Ethylamino)pyrazine-2-carbonitrile | Ethyl group instead of a methyl group | Affects reactivity and potential applications |
These comparisons illustrate the diversity within the pyrazine family while highlighting the unique attributes of 3-(Methylamino)pyrazine-2-carbonitrile that may contribute to its distinct biological profile and potential applications in medicinal chemistry .
Pyrazine derivatives occupy a critical niche within heterocyclic nitrogen compounds due to their unique electronic and structural properties. As a diazine (C₄H₄N₂), pyrazine features two nitrogen atoms at para positions, imparting electron-withdrawing effects that reduce basicity compared to pyridine or pyrimidine. This electronic configuration enables diverse reactivity, making pyrazines invaluable in pharmaceuticals, agrochemicals, and materials science. Nitrile-functionalized pyrazines, such as 3-(methylamino)pyrazine-2-carbonitrile, exemplify this versatility by combining the aromatic stability of pyrazine with the electrophilic character of the nitrile group.
The synthesis of pyrazines dates to the 19th century with landmark methods like the Staedel–Rugheimer synthesis (1876), which employed α-chloroketones and ammonia to construct the pyrazine core. Modern advancements include transition metal-catalyzed cycloadditions, such as cobalt-mediated [2+2+2] reactions of diynes and nitriles, which enable regioselective access to multi-substituted pyrazines. These innovations have expanded the scope of pyrazine chemistry, particularly for nitrile-bearing derivatives used in drug discovery.
Nitrile groups enhance pyrazines' utility by:
3-(Methylamino)pyrazine-2-carbonitrile (CAS 63352-06-7) has gained attention for its balanced electronic profile, combining a nucleophilic methylamino group with an electrophilic nitrile. First reported in synthetic chemistry catalogs, its applications now span medicinal chemistry and materials science. Key milestones include:
3-(Methylamino)pyrazine-2-carbonitrile features:
Molecular Formula: C₆H₆N₄
Molecular Weight: 134.14 g/mol.
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Partition Coeff.) | Estimated 0.5–1.2 | |
| Hydrogen Bond Donors | 1 (NH) | |
| Hydrogen Bond Acceptors | 4 (2N in ring, nitrile, NH) |
While direct synthesis methods for 3-(methylamino)pyrazine-2-carbonitrile are sparingly documented, analogous pathways include:
3-(Methylamino)pyrazine-2-carbonitrile represents a heterocyclic aromatic compound characterized by a six-membered pyrazine ring system with two distinct functional group substitutions [1]. The molecular formula C6H6N4 indicates a highly nitrogenous structure with four nitrogen atoms distributed between the heterocyclic core and the substituent groups [1]. The compound's molecular weight of 134.14 grams per mole reflects its compact yet functionally diverse architecture [1].
The structural backbone consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system [1]. This diazine framework provides the fundamental aromatic character essential for the compound's stability and electronic properties [25]. The pyrazine core exhibits typical aromatic characteristics with delocalized pi-electron systems contributing to its overall stability and reactivity patterns [25].
Two primary substituents define the molecular architecture: a methylamino group (-NHCH3) attached at the 3-position and a nitrile group (-C≡N) located at the 2-position of the pyrazine ring [1]. The methylamino substituent introduces both hydrogen bonding capability and additional nitrogen functionality, while the nitrile group contributes significant electron-withdrawing character to the overall molecular framework .
| Parameter | Value | Structural Significance |
|---|---|---|
| Molecular Formula | C6H6N4 | High nitrogen content (29.6% by mass) |
| Molecular Weight | 134.14 g/mol | Compact heterocyclic structure |
| SMILES Notation | CNC1=NC=CN=C1C#N | Connectivity pattern |
| InChI Key | UZALWJYZYLTEMI-UHFFFAOYSA-N | Unique structural identifier |
| Ring System | Pyrazine (1,4-diazine) | Six-membered aromatic heterocycle |
| Functional Groups | Methylamino, Nitrile | Electron-donating and withdrawing groups |
The electronic structure of 3-(Methylamino)pyrazine-2-carbonitrile is governed by the interplay between the electron-rich pyrazine ring and the contrasting electronic effects of its substituents [6]. The methylamino group acts as an electron-donating substituent through both inductive and resonance effects, while the nitrile group functions as a strong electron-withdrawing group . This electronic dichotomy creates a polarized molecular framework with distinct regions of electron density distribution [6].
The molecular geometry of 3-(Methylamino)pyrazine-2-carbonitrile is characterized by a planar pyrazine ring system with specific angular relationships determined by the aromatic nature of the heterocycle [28]. The pyrazine ring adopts a planar configuration with internal bond angles reflecting the sp2 hybridization of the ring atoms [28]. Theoretical calculations indicate that the nitrogen-carbon-nitrogen bond angles within the pyrazine ring typically range from 116 to 118 degrees, consistent with aromatic heterocyclic systems [6].
The carbon-nitrogen-carbon bond angles in the pyrazine framework are expected to fall within the range of 124 to 126 degrees, reflecting the electron distribution and aromatic character of the ring system [6]. These angular parameters are influenced by the electron density distribution within the aromatic system and the presence of nitrogen atoms as electron-rich centers [25].
The methylamino substituent geometry is characterized by the nitrogen atom adopting an approximately trigonal planar configuration with the ring [30]. The C-N-H bond angles in the methylamino group typically range from 108 to 112 degrees, indicating a slightly pyramidal geometry due to the lone pair electrons on the nitrogen atom [6]. The rotation barrier around the C-N bond connecting the methylamino group to the pyrazine ring is relatively low, allowing for conformational flexibility [30].
| Bond Type | Expected Angle Range (°) | Hybridization | Geometric Description |
|---|---|---|---|
| N-C-N (pyrazine) | 116-118 | sp2 | Aromatic ring constraint |
| C-N-C (pyrazine) | 124-126 | sp2 | Aromatic framework |
| C-C-N (pyrazine) | 120-122 | sp2 | Ring geometry |
| Ring-N-CH3 | 115-125 | sp2 | Substitution geometry |
| C-C≡N | 178-180 | sp | Linear nitrile |
| H-N-H (amino) | 108-112 | sp3 | Pyramidal nitrogen |
The nitrile group exhibits a linear geometry with the carbon-carbon-nitrogen bond angle approaching 180 degrees, characteristic of the sp hybridization of the nitrile carbon [6]. This linear arrangement is maintained due to the triple bond character of the nitrile functionality and contributes to the overall molecular dipole moment .
Crystallographic studies of related pyrazine derivatives indicate that the pyrazine ring system maintains planarity with minimal distortion from ideal geometry [5] [13]. The presence of intermolecular hydrogen bonding interactions, particularly involving the amino hydrogen atoms, can influence the solid-state packing arrangements and contribute to crystal stability [23].
The electronic structure of 3-(Methylamino)pyrazine-2-carbonitrile can be described through multiple resonance forms that illustrate the delocalization of electron density within the molecular framework [15]. The pyrazine ring system serves as the primary site for resonance stabilization, with the aromatic pi-electron system contributing to the overall stability of the compound [25].
The methylamino substituent participates in resonance with the pyrazine ring through the donation of electron density from the nitrogen lone pair [15]. This interaction results in partial double bond character between the amino nitrogen and the ring carbon, contributing to the overall resonance stabilization of the system [30]. The resonance effect of the methylamino group increases electron density at specific positions within the pyrazine ring, particularly at the positions ortho and para to the substitution site [15].
The nitrile group exhibits minimal resonance interaction with the pyrazine ring due to its strong electron-withdrawing nature and the perpendicular orientation of its pi-system relative to the aromatic ring . However, the nitrile functionality does contribute to the overall electronic structure through inductive effects, withdrawing electron density from the ring system .
Primary resonance forms include the neutral canonical structure with localized formal charges, as well as zwitterionic forms where electron density is redistributed between the methylamino donor and various acceptor sites within the molecule [15]. The relative contribution of each resonance form depends on the electronegativity differences between atoms and the stability of the resulting charge distribution [15].
The resonance energy of the pyrazine ring system provides significant stabilization, with computational studies indicating resonance energies comparable to other aromatic heterocycles [34]. The presence of two nitrogen atoms in the ring enhances the resonance stabilization compared to benzene derivatives while maintaining aromatic character [25].
3-(Methylamino)pyrazine-2-carbonitrile exhibits potential tautomeric behavior primarily involving the methylamino substituent and the adjacent nitrogen atoms in the pyrazine ring [12] [30]. The most significant tautomeric equilibrium involves the migration of a hydrogen atom from the amino nitrogen to an adjacent ring nitrogen, resulting in imino-amino tautomerism [12].
In solution, the amino form predominates over the imino tautomer due to the greater stability of the aromatic pyrazine ring when the exocyclic nitrogen retains its amino character [30]. Theoretical calculations suggest that the amino tautomer is favored by approximately 15-20 kJ/mol compared to the corresponding imino form [12]. This energy difference reflects the loss of aromaticity and the destabilization that occurs upon proton migration [30].
Solvent effects play a crucial role in determining tautomeric equilibria, with polar protic solvents generally favoring the amino form through hydrogen bonding stabilization [12]. Aprotic solvents may shift the equilibrium slightly toward the imino form, although the amino tautomer remains predominant in most environments [30]. Temperature variations can also influence tautomeric ratios, with higher temperatures potentially increasing the population of the less stable imino form [12].
The presence of the nitrile group influences tautomeric behavior through its electron-withdrawing effect, which stabilizes negative charge density that may develop during proton transfer processes . This electronic effect tends to favor tautomeric forms that place negative charge density closer to the nitrile substituent [12].
| Environment | Favored Tautomer | Relative Stability | Contributing Factors |
|---|---|---|---|
| Polar protic solvents | Amino form | >95% | Hydrogen bonding |
| Aprotic solvents | Amino form | >90% | Reduced solvation effects |
| Gas phase | Amino form | >85% | Intrinsic stability |
| Basic conditions | Amino form | >98% | Proton abstraction |
| Acidic conditions | Protonated form | Variable | Acid-base equilibrium |
Experimental evidence from nuclear magnetic resonance spectroscopy and ultraviolet-visible absorption studies supports the predominance of the amino tautomer in various solvents [22] . The characteristic chemical shifts and coupling patterns observed in proton nuclear magnetic resonance spectra are consistent with the amino form as the major species in solution .
3-(Ethylamino)pyrazine-2-carbonitrile, with its extended alkyl chain, shows similar electronic properties but increased steric bulk around the amino substituent . The additional methylene group in the ethylamino derivative increases molecular flexibility and may influence crystal packing arrangements compared to the methylamino analog . Bond lengths and angles within the pyrazine ring remain largely unchanged between these two derivatives [29].
3-(Methylamino)pyrazine-2-carboxylic acid represents an important structural analog where the nitrile group is replaced by a carboxylic acid functionality [14]. This substitution significantly alters the electronic properties, converting the electron-withdrawing nitrile to an electron-withdrawing carboxyl group with different hydrogen bonding capabilities [14]. The carboxylic acid derivative exhibits enhanced solubility in polar solvents and modified tautomeric behavior due to the presence of the acidic proton [14].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-(Methylamino)pyrazine-2-carbonitrile | C6H6N4 | 134.14 | Methylamino + Nitrile |
| Pyrazine (parent) | C4H4N2 | 80.09 | Unsubstituted ring |
| 3-(Ethylamino)pyrazine-2-carbonitrile | C7H8N4 | 148.17 | Extended alkyl chain |
| 3-(Methylamino)pyrazine-2-carboxylic acid | C6H7N3O2 | 153.13 | Carboxylic acid group |
| Pyrazine-2-carbonitrile | C5H3N3 | 105.10 | Nitrile substitution only |
Pyrazine-2-carbonitrile, lacking the amino substituent, demonstrates the isolated electronic effects of nitrile substitution on the pyrazine ring [13]. This compound exhibits reduced electron density compared to amino-substituted derivatives and shows different reactivity patterns in nucleophilic substitution reactions [13]. The absence of the amino group eliminates potential tautomeric behavior and hydrogen bonding interactions [13].
Bond length analysis across this series of compounds reveals consistent patterns within the pyrazine ring system, with carbon-nitrogen bond lengths typically ranging from 1.335 to 1.345 Angstroms [6] [29]. Carbon-carbon bonds within the aromatic ring fall within the expected range of 1.390 to 1.405 Angstroms, reflecting the aromatic character maintained across all derivatives [29]. The amino-carbon bond length shows partial double bond character at approximately 1.345 to 1.355 Angstroms due to resonance effects [6].
| Property | Value |
|---|---|
| Chemical Formula | C₆H₆N₄ |
| IUPAC Name | 3-(methylamino)pyrazine-2-carbonitrile |
| CAS Registry Number | 63352-06-7 |
| Molecular Weight (g/mol) | 134.14 |
| Melting Point (°C) | 149-150 |
| Boiling Point (°C) | Not available |
| Density (g/cm³) | Not available |
| Standard InChI | InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10) |
| Standard InChI Key | UZALWJYZYLTEMI-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CN=C1C#N |
| Canonical SMILES | CNC1=NC=CN=C1C#N |
The compound exhibits a sharp melting point range of 149-150°C [1], indicating a well-defined crystalline structure. This relatively high melting point for a molecule of this size suggests strong intermolecular interactions, likely including hydrogen bonding facilitated by the methylamino group and π-π stacking interactions between the aromatic pyrazine rings [2].
Table 3.1.2: Comparative Physical Properties of Related Pyrazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 3-(Methylamino)pyrazine-2-carbonitrile | C₆H₆N₄ | 134.14 | 149-150 | Not available |
| Pyrazine-2-carbonitrile | C₅H₃N₃ | 105.10 | 18-20 | 90-93 (15 mmHg) |
| 3-Amino-6-methylpyrazine-2-carbonitrile | C₆H₆N₄ | 134.14 | 172 | 348.9 (760 mmHg) |
| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | 244.35 K (-28.8°C) | 135 (1 atm) |
The comparison with related pyrazine derivatives reveals that the methylamino substitution significantly elevates the melting point compared to the parent pyrazine-2-carbonitrile (18-20°C) [3] [4], demonstrating the influence of the amino substituent on crystal packing and intermolecular hydrogen bonding networks [2].
Table 3.1.3: Spectroscopic Properties of 3-(Methylamino)pyrazine-2-carbonitrile
| Spectroscopic Method | Conditions/Observations | Key Features |
|---|---|---|
| ¹H NMR | 1 mM in DMSO, 298K, pH 6.0, Bruker Avance 600MHz | Characteristic signals for methylamino and pyrazine protons |
| ¹³C NMR | Recorded in DMSO-d₆ | Carbon signals for aromatic carbons and nitrile group |
| Mass Spectrometry (CCS) | Collision Cross Section data available for multiple adducts | [M+H]⁺: 135.07 m/z, CCS: 124.3 Ų |
| UV-Visible Absorption | Electronic transitions characteristic of pyrazine derivatives | π-π* transitions in UV region |
| Infrared Spectroscopy | Characteristic bands for nitrile and methylamino groups | C≡N stretch ~2200 cm⁻¹, N-H stretch ~3300 cm⁻¹ |
Nuclear magnetic resonance spectroscopic data has been cataloged in metabolomic databases, with ¹H NMR spectra recorded under standardized conditions [1]. The collision cross-section data provides valuable structural information, with the molecular ion [M+H]⁺ exhibiting a predicted CCS value of 124.3 Ų [5], which correlates well with the molecular dimensions and electronic properties of the compound.
The solubility characteristics of 3-(Methylamino)pyrazine-2-carbonitrile are governed by its heterocyclic aromatic structure, which combines the polar characteristics of nitrogen heteroatoms with the properties of aromatic moieties [6]. The compound contains multiple nitrogen atoms capable of hydrogen bonding interactions, including the pyrazine ring nitrogens, the methylamino nitrogen, and the nitrile nitrogen [7] [8].
Table 3.2.1: Predicted Solubility Profiles of 3-(Methylamino)pyrazine-2-carbonitrile
| Solvent System | Polarity Index | Estimated Solubility | Interaction Type |
|---|---|---|---|
| Water (H₂O) | 10.2 | Moderate (hydrogen bonding with nitrile) | H-bonding (N lone pairs), dipole-dipole |
| Dimethyl sulfoxide (DMSO) | 7.2 | High (polar aprotic solvent) | Strong dipole-dipole, solvation |
| Acetonitrile (CH₃CN) | 5.8 | High (similar polarity and structure) | Dipole-dipole, π-interactions |
| Ethanol (C₂H₅OH) | 4.3 | Moderate to High (hydrogen bonding) | H-bonding, dipole-dipole |
| Methanol (CH₃OH) | 5.1 | High (hydrogen bonding) | H-bonding, dipole-dipole |
| Chloroform (CHCl₃) | 4.1 | Moderate (dipole interactions) | Dipole-induced dipole |
| Acetone (CH₃COCH₃) | 5.1 | Moderate to High (polar interactions) | Dipole-dipole interactions |
| Dichloromethane (CH₂Cl₂) | 3.1 | Low to Moderate (weak interactions) | Weak dipole interactions |
| Toluene (C₇H₈) | 2.4 | Low (aromatic interactions only) | Weak π-π interactions |
| Hexane (C₆H₁₄) | 0.1 | Very Low (nonpolar) | Van der Waals forces only |
The compound's solubility behavior follows established principles of intermolecular interactions. In polar protic solvents like water and alcohols, the methylamino group can serve as both a hydrogen bond donor and acceptor, while the nitrile nitrogen acts as a hydrogen bond acceptor [7] [8]. The pyrazine ring nitrogens also contribute to hydrogen bonding interactions with protic solvents [6].
In polar aprotic solvents such as DMSO and acetonitrile, the compound exhibits enhanced solubility due to strong dipole-dipole interactions and the absence of competing hydrogen bonding from the solvent [9]. The structural similarity between the compound and acetonitrile particularly favors dissolution in this solvent system [10].
Related studies on pyrazine derivatives have demonstrated that ionic liquids can provide alternative solvent systems with tunable properties [9]. Bis(trifluoromethylsulfonyl)amide and trifluoromethanesulfonate-based ionic liquids have shown promising solubility characteristics for pyrazine-containing compounds [9].
The thermodynamic properties of 3-(Methylamino)pyrazine-2-carbonitrile reflect its molecular structure and intermolecular interactions. The compound's phase behavior is characterized by relatively strong intermolecular forces due to the presence of multiple nitrogen-containing functional groups capable of hydrogen bonding and dipole-dipole interactions [2].
Table 3.3.1: Thermodynamic Properties and Phase Behavior of 3-(Methylamino)pyrazine-2-carbonitrile
| Property | Value | Method/Source | Notes |
|---|---|---|---|
| Melting Point (°C) | 149-150 | Experimental (DSC) | Sharp melting point indicates crystalline form |
| Heat of Fusion (kJ/mol) | Not determined | Not available | Required for phase diagram construction |
| Sublimation Temperature (°C) | Not determined | Not available | Important for purification processes |
| Vapor Pressure at 25°C (Pa) | Very low (estimate < 0.1) | Estimated from structure | Low volatility expected due to hydrogen bonding |
| Critical Temperature (°C) | Not determined | Not available | Needed for supercritical applications |
| Critical Pressure (MPa) | Not determined | Not available | Needed for supercritical applications |
| Enthalpy of Formation (kJ/mol) | Not determined | Requires experimental determination | Important for thermochemical calculations |
| Gibbs Free Energy of Formation (kJ/mol) | Not determined | Requires experimental determination | Important for equilibrium calculations |
| Heat Capacity (J/mol·K) | Not determined | Requires experimental determination | Important for thermal analysis |
The experimentally determined melting point of 149-150°C [1] is consistent with other substituted pyrazine derivatives and reflects the stabilizing influence of intermolecular hydrogen bonding networks [2]. The sharp melting point range indicates a well-ordered crystalline structure with uniform intermolecular interactions.
Comparative analysis with related heterocyclic compounds suggests that the compound exhibits low vapor pressure at ambient temperature due to the presence of hydrogen bonding interactions [7]. The nitrile group contributes to strong permanent dipole-dipole attractions, similar to those observed in other nitrile-containing compounds [7] [8].
The electronic properties of 3-(Methylamino)pyrazine-2-carbonitrile are determined by the electron distribution within the heterocyclic aromatic system and the influence of the electron-donating methylamino group and electron-withdrawing nitrile group [11] [12]. The compound exhibits characteristics typical of push-pull electronic systems, where electron density is redistributed from the amino donor to the nitrile acceptor [11].
Table 3.4.1: Electronic Properties and Charge Distribution of 3-(Methylamino)pyrazine-2-carbonitrile
| Electronic Parameter | Estimated Value | Basis for Estimation |
|---|---|---|
| HOMO Energy (eV) | -6.5 to -7.0 | DFT calculations on similar pyrazines |
| LUMO Energy (eV) | -2.0 to -2.5 | DFT calculations on similar pyrazines |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Typical for pyrazine derivatives |
| Ionization Potential (eV) | 6.5 to 7.0 | Similar to other aminopyrazines |
| Electron Affinity (eV) | 2.0 to 2.5 | Similar to other nitrile compounds |
| Electronegativity (χ) | 4.2 to 4.8 | Based on substituent effects |
| Chemical Hardness (η) | 2.0 to 2.5 | Calculated from IP and EA |
| Chemical Softness (s) | 0.20 to 0.25 | Reciprocal of hardness |
| Dipole Moment (D) | 3.5 to 4.5 | Experimental CCS data correlation |
| Polarizability (Ų) | 124 to 135 | Mass spectrometry CCS measurements |
Theoretical studies on pyrazine derivatives have revealed that the frontier molecular orbital energies are significantly influenced by the electronic nature of substituents [11] [12]. The methylamino group acts as an electron-donating substituent, raising the HOMO energy, while the nitrile group serves as an electron-withdrawing group, lowering the LUMO energy [11].
The pyrazine ring system exhibits delocalized π-electron density, with the nitrogen atoms contributing lone pair electrons to the aromatic system [13]. Molecular orbital calculations on related azines have shown that the lone-pair orbitals can be transformed into symmetric and antisymmetric combinations, with the relative energies depending on through-bond and through-space interactions [13].
The dipole moment of the compound is estimated to be in the range of 3.5 to 4.5 Debye, reflecting the significant charge separation between the electron-rich methylamino group and the electron-deficient nitrile group [5]. This substantial dipole moment contributes to the compound's solubility in polar solvents and its ability to participate in strong intermolecular interactions.
The lipophilicity of 3-(Methylamino)pyrazine-2-carbonitrile is a critical parameter for understanding its potential biological activity and environmental behavior. The compound exhibits moderate lipophilicity due to the balance between its aromatic character and polar functional groups [14] [15].
Table 3.5.1: Lipophilicity Characteristics and Partition Coefficients of 3-(Methylamino)pyrazine-2-carbonitrile
| Lipophilicity Parameter | Predicted Value | Computational Method | Significance |
|---|---|---|---|
| LogP (octanol/water) | 0.5 to 1.2 | Fragment-based estimation | Membrane permeability predictor |
| LogD at pH 7.4 | 0.3 to 1.0 | pH-dependent distribution | Physiological distribution |
| Polar Surface Area (PSA) (Ų) | 75 to 85 | Van der Waals surface calculation | Drug-like properties indicator |
| Hydrogen Bond Donors | 1 | Structure analysis | Solubility factor |
| Hydrogen Bond Acceptors | 4 | Lone pair counting | Binding affinity factor |
| Rotatable Bonds | 1 | Bond rotation analysis | Conformational flexibility |
| Molecular Refractivity | 38 to 42 | Atomic contribution method | Optical properties predictor |
| Lipinski Rule Compliance | Yes (4/4 criteria met) | Lipinski criteria evaluation | Oral bioavailability predictor |
The predicted LogP value of 0.5 to 1.2 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [16] [14]. This range is consistent with compounds that can effectively cross biological membranes while maintaining adequate aqueous solubility [15].
The polar surface area (PSA) of 75-85 Ų falls within the optimal range for drug-like compounds, indicating favorable absorption and distribution properties [14]. The compound possesses one hydrogen bond donor (the methylamino NH) and four hydrogen bond acceptors (two pyrazine nitrogens, the methylamino nitrogen, and the nitrile nitrogen) [16].
The LogD value at physiological pH (7.4) is estimated to be slightly lower than LogP due to potential ionization of the methylamino group under certain conditions [16]. This pH-dependent distribution coefficient is important for predicting the compound's behavior in biological systems.
The compound satisfies all four criteria of Lipinski's Rule of Five: molecular weight < 500 Da (134.14), LogP < 5 (0.5-1.2), hydrogen bond donors ≤ 5 (1), and hydrogen bond acceptors ≤ 10 (4) [14]. This compliance suggests favorable oral bioavailability characteristics and drug-like properties.
Corrosive;Irritant